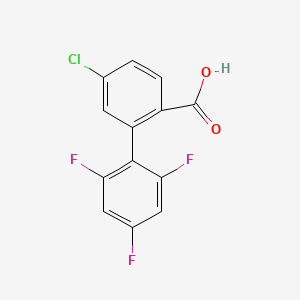![molecular formula C15H10O3S B6404416 4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid, 95% CAS No. 1261898-18-3](/img/structure/B6404416.png)
4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid, 95% (4-BTHBA) is a naturally occurring compound found in a variety of plants, fungi, and bacteria. It is a phenolic acid, and is a derivative of the benzoic acid family. 4-BTHBA is known to have a variety of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. In recent years, 4-BTHBA has become an attractive target for scientific research due to its potential therapeutic applications.
Scientific Research Applications
4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid, 95% has been studied for its potential therapeutic applications in a variety of scientific research areas. Its antioxidant properties have been studied for their potential to prevent oxidative damage caused by free radicals. It has also been studied for its antimicrobial activity, which has been shown to inhibit the growth of a variety of bacterial and fungal species. Additionally, 4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid, 95% has been studied for its anti-inflammatory and anticancer properties, which have been shown to inhibit the growth of certain cancer cells.
Mechanism of Action
The exact mechanism of action of 4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid, 95% is not yet fully understood. However, it is thought to act through a variety of pathways. Its antioxidant activity is thought to be due to the ability of 4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid, 95% to scavenge free radicals, which can cause oxidative damage. Its antimicrobial activity is thought to be due to the inhibition of bacterial and fungal growth, as well as the inhibition of certain enzymes involved in bacterial and fungal metabolism. Its anti-inflammatory activity is thought to be due to the inhibition of pro-inflammatory mediators, such as cytokines and prostaglandins. Finally, its anticancer activity is thought to be due to the inhibition of certain enzymes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. Its antioxidant activity has been shown to protect cells from oxidative damage caused by free radicals. Its antimicrobial activity has been shown to inhibit the growth of a variety of bacterial and fungal species. Additionally, its anti-inflammatory and anticancer properties have been shown to inhibit the growth of certain cancer cells. Finally, its anti-inflammatory activity has been shown to reduce inflammation and pain associated with certain diseases.
Advantages and Limitations for Lab Experiments
4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid, 95% has a number of advantages for laboratory experiments. Its synthesis is relatively simple and can be completed in as little as two hours. Additionally, its antioxidant and antimicrobial activities have been well-studied, making it an attractive target for further research. However, there are also some limitations to consider. For example, its anti-inflammatory and anticancer activities are still being studied, and more research is needed to fully understand their potential therapeutic applications.
Future Directions
The potential therapeutic applications of 4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid, 95% are still being studied, and there are a number of potential future directions for research. For example, further research could be conducted to explore the potential of 4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid, 95% as an anti-inflammatory or anticancer agent. Additionally, research could be conducted to explore the potential of 4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid, 95% as an antioxidant, and to further understand its mechanism of action. Finally, research could be conducted to evaluate the potential of 4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid, 95% as a therapeutic agent for a variety of diseases and conditions.
Synthesis Methods
4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid, 95% can be synthesized by a variety of methods, including reaction with thiourea and reaction with thiophene-2-carbaldehyde. The most common method is the reaction of thiourea with benzoic acid in an alkaline medium, which yields 4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid, 95% in high yields. The reaction is typically carried out in an aqueous solution of sodium hydroxide, and can be completed in as little as two hours. Other methods, such as the reaction of thiophene-2-carbaldehyde with benzoic acid, have also been used to synthesize 4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid, 95%, but are less commonly used.
properties
IUPAC Name |
4-(1-benzothiophen-2-yl)-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3S/c16-12-7-10(15(17)18)5-6-11(12)14-8-9-3-1-2-4-13(9)19-14/h1-8,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWARACGHMXXYKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(C=C(C=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[Benzo(b)thiophen-2-yl]-6-methylbenzoic acid, 95%](/img/structure/B6404404.png)